N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biology, N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications. It could be studied as a lead compound for the development of new drugs targeting specific diseases or conditions. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability as a drug candidate.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties could be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylethylamine group may enhance its binding affinity to certain targets, while the sulfanyl acetamide moiety could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- N-(tert-Butoxycarbonyl)ethanolamine
Comparison: Compared to similar compounds, N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups. The presence of the quinazoline core, phenylethylamine group, and sulfanyl acetamide moiety provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-butyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-3-4-16-27(2)21(28)17-29-23-25-20-13-9-8-12-19(20)22(26-23)24-15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWCKRKMAMABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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